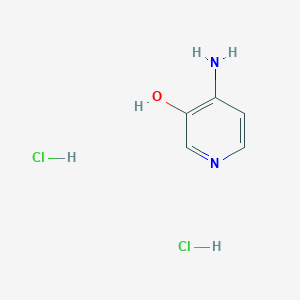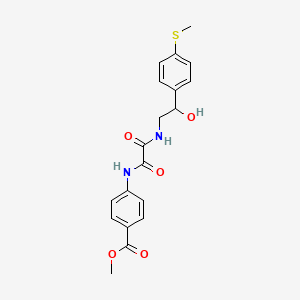
Methyl 4-(2-((2-hydroxy-2-(4-(methylthio)phenyl)ethyl)amino)-2-oxoacetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-((2-hydroxy-2-(4-(methylthio)phenyl)ethyl)amino)-2-oxoacetamido)benzoate is a complex organic compound characterized by its multiple functional groups. This compound exhibits properties that may be valuable in various chemical and pharmaceutical applications due to its unique molecular architecture.
準備方法
Synthetic Routes and Reaction Conditions:
Initial Preparation : The synthesis begins with the reaction between a methyl benzoate derivative and a suitable amine under controlled conditions.
Intermediate Formation : The subsequent step involves the formation of a hydroxyphenyl ethyl intermediate. This is typically achieved through a reaction with hydroxybenzyl alcohol.
Final Assembly : The final step involves the formation of the amido linkage through a coupling reaction using oxalyl chloride and a base, such as triethylamine, to facilitate the formation of the final product.
Industrial Production Methods:
Large-Scale Synthesis : For industrial purposes, the synthesis can be scaled up by using continuous flow reactors to control the reaction conditions precisely and ensure high yield and purity of the product.
Purification : The purification process typically involves recrystallization or chromatographic techniques to obtain the compound in its pure form.
化学反応の分析
Types of Reactions it Undergoes:
Oxidation : The hydroxy and thioether groups make it susceptible to oxidation, potentially forming sulfoxides or sulfones.
Reduction : Reduction can occur at the carbonyl group, converting it to an alcohol under the right conditions.
Substitution : The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation : Oxidizing agents like potassium permanganate or hydrogen peroxide in the presence of acid or base catalysts.
Reduction : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution : Electrophiles like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation can lead to products such as sulfoxides or sulfones.
Reduction might yield alcohol derivatives.
Substitution can introduce various functional groups onto the aromatic ring.
科学的研究の応用
This compound has potential applications across several scientific fields:
Chemistry : Used as an intermediate in organic synthesis, aiding in the creation of more complex molecules.
Biology : May serve as a probe in biochemical assays due to its functional groups.
Medicine : Potentially useful in the development of pharmaceuticals, particularly as a precursor for drugs with similar structural motifs.
Industry : Used in the manufacture of specialty chemicals and advanced materials.
作用機序
Mechanism of Effects : The compound's effects arise from its interactions with biological molecules, typically involving hydrogen bonding and hydrophobic interactions. Molecular Targets and Pathways : The exact targets depend on the application but could include enzymes and receptors involved in various physiological processes.
類似化合物との比較
Comparison : Compared to similar compounds, Methyl 4-(2-((2-hydroxy-2-(4-(methylthio)phenyl)ethyl)amino)-2-oxoacetamido)benzoate stands out due to its unique combination of functional groups that confer specific reactivity and biological activity. **Similar Comp
特性
IUPAC Name |
methyl 4-[[2-[[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]amino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-26-19(25)13-3-7-14(8-4-13)21-18(24)17(23)20-11-16(22)12-5-9-15(27-2)10-6-12/h3-10,16,22H,11H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COECCCAEDUTWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2682003.png)

![2-bromo-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2682006.png)
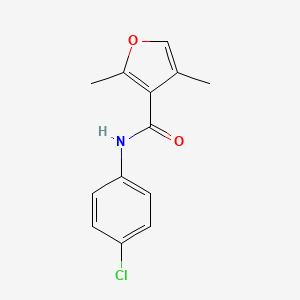
![2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2682009.png)


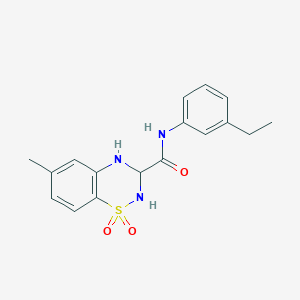
![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2682017.png)
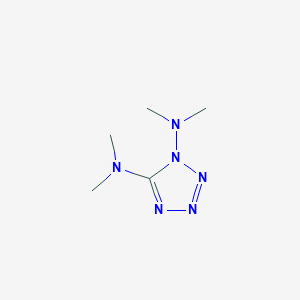
![2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2682019.png)
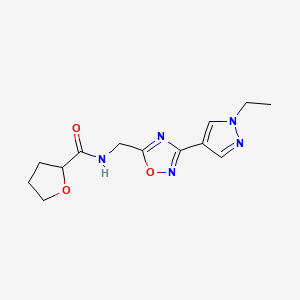
![2-tert-butyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2682024.png)
